(1,10-Phenanthroline)copper(II) Dichloride

Catalog No.
S1506645
CAS No.
14783-09-6
M.F
C12H8Cl2CuN2
M. Wt
314.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,10-Phenanthroline)copper(II) Dichloride

CAS Number

14783-09-6

Product Name

(1,10-Phenanthroline)copper(II) Dichloride

IUPAC Name

copper;1,10-phenanthroline;dichloride

Molecular Formula

C12H8Cl2CuN2

Molecular Weight

314.65 g/mol

InChI

InChI=1S/C12H8N2.2ClH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

PHECBGBJCLDCMF-UHFFFAOYSA-L

SMILES

Array

Synonyms

(1,10-Phenanthroline)copper(II) Dichloride

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Cu]Cl

The exact mass of the compound Dichloro(1,10-phenanthroline)copper(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1,10-Phenanthroline)copper(II) dichloride is a stable, commercially available mononuclear coordination complex featuring a copper(II) center chelated by a rigid bidentate 1,10-phenanthroline ligand and two chloride ions . In industrial and laboratory settings, it is primarily procured as a robust, non-precious metal catalyst for oxidative cross-coupling, C-H functionalization, and selective hydrocarbon oxidation. Additionally, its well-defined planar geometry and redox-active copper core make it a benchmark precursor for dye-sensitized solar cell (DSSC) redox mediators and a highly efficient chemical nuclease in biochemical assays. By providing a pre-coordinated, stoichiometrically exact metal-ligand framework, procuring this exact compound eliminates the variability associated with in-situ catalyst preparation.

Attempting to substitute (1,10-Phenanthroline)copper(II) dichloride with simple copper salts (e.g., CuCl2 or Cu(OAc)2) or flexible ligand complexes (e.g., bipyridine analogs) frequently leads to process failures[1]. Uncoordinated copper salts lack the steric bulk and electronic tuning provided by the phenanthroline ring, resulting in rapid catalyst deactivation, poor regioselectivity in oxidations, and an inability to intercalate DNA in biochemical applications. Furthermore, relying on in-situ mixing of CuCl2 and free 1,10-phenanthroline often yields a thermodynamic mixture of mono-, bis-, and tris-coordinated species (such as the catalytically inactive [Cu(phen)3]Cl2), which severely compromises batch-to-batch reproducibility and reaction yields.

Regioselectivity and Conversion in Tetralin Oxidation

In the partial oxidation of tetralin using hydrogen peroxide at room temperature, the pre-coordinated mono-phenanthroline complex Cu(phen)Cl2 demonstrates superior catalytic performance compared to saturated or uncoordinated alternatives[1]. Studies show that optimized Cu-phen complexes achieve high conversion rates (up to 62.1%) with 91% selectivity toward valuable α-tetralol and α-tetralone products. In stark contrast, saturated complexes like [Cu(phen)3]Cl2 exhibit a mere 1.6% conversion due to the lack of open coordination sites for the oxidant.

Evidence DimensionTetralin oxidation conversion and selectivity
Target Compound DataUp to 62.1% conversion; 91% selectivity for α-tetralol/α-tetralone
Comparator Or BaselineSaturated[Cu(phen)3]Cl2 complex
Quantified DifferenceSaturated complexes yield only 1.6% conversion; uncoordinated salts lack selectivity
ConditionsRoom temperature, H2O2 oxidant, acetonitrile/water solvent

Procuring the mono-coordinated complex ensures open active sites for substrate binding while maintaining the rigid steric environment necessary for high-yield, selective oxidations.

Obligate Ligand Requirement for Plasmid DNA Cleavage

Cu(phen)Cl2 is a highly efficient chemical nuclease, widely utilized for footprinting and targeted DNA cleavage [1]. When incubated with supercoiled pBR322 plasmid DNA in the presence of an oxidant or reductant (e.g., H2O2 or glutathione), 50 µM of Cu(phen)Cl2 converts nearly 100% of the supercoiled DNA (Form I) into nicked (Form II) or linear (Form III) configurations. Under identical conditions, 50 µM of uncoordinated CuCl2 shows insignificant nicking and fails to cleave the DNA, as it lacks the planar phenanthroline structure required for minor groove intercalation.

Evidence DimensionConversion of supercoiled plasmid DNA
Target Compound DataNear 100% conversion to nicked/linear forms at 50 µM
Comparator Or BaselineUncoordinated CuCl2 (50 µM)
Quantified DifferenceCuCl2 exhibits negligible cleavage under identical oxidative conditions
ConditionspBR322 plasmid DNA, 50 µM complex, 30 µM H2O2, pH 7.2, 37°C

For molecular biology workflows, the pre-formed complex is strictly required to achieve the intercalation and localized ROS generation necessary for efficient DNA cleavage.

Yield Reproducibility in Cross-Coupling and Amidation

In the synthesis of benzamides and imidazoles, Cu(phen)Cl2 serves as a highly active, non-precious metal catalyst that outperforms ligand-free copper systems [1]. The use of pre-coordinated Cu(phen)Cl2 (typically at 10 mol% loading) in conjunction with an inorganic base provides target amides in yields exceeding 70-80%. In contrast, ligand-free copper preparations frequently suffer from catalyst deactivation and low conversion rates, as the phenanthroline ligand is essential for stabilizing the active Cu(I)/Cu(II) catalytic cycle and preventing the precipitation of inactive copper species.

Evidence DimensionProduct yield in C-N cross-coupling/amidation
Target Compound DataYields exceeding 70-80% with stable catalytic turnover
Comparator Or BaselineLigand-free copper salts (e.g., CuCl2, Cu(OAc)2)
Quantified DifferenceLigand-free systems result in rapid deactivation and significantly lower conversion
Conditions10 mol% catalyst loading, oxidative conditions, presence of inorganic base

Using the pre-coordinated Cu(phen)Cl2 complex eliminates the variability of in-situ ligand complexation, ensuring reproducible batch-to-batch yields in pharmaceutical intermediate synthesis.

Intracellular Delivery and Proteasome Inhibition

Cu(phen)Cl2 demonstrates potent biological activity as a proteasome inhibitor and apoptosis inducer, making it a valuable benchmark in metallodrug research [1]. Assays reveal that Cu(phen)Cl2 and its ternary derivatives achieve high cytotoxicity against various cancer cell lines (e.g., MCF-7, HepG2) with GI50 values frequently below 4 µM, outperforming standard agents like cisplatin. In direct comparison, simple CuCl2 and free 1,10-phenanthroline ligands are significantly less effective at inducing reactive oxygen species (ROS) and inhibiting the Trypsin-like and Chymotrypsin-like activities of the 20S proteasome.

Evidence DimensionCytotoxicity (GI50) and ROS induction
Target Compound DataGI50 < 4 µM against target cancer cell lines
Comparator Or BaselineCuCl2 and free 1,10-phenanthroline
Quantified DifferenceSimple salts and free ligands show drastically reduced ROS generation and proteasome inhibition
ConditionsIn vitro cell viability assays (e.g., MCF-7, HepG2) and 20S proteasome activity assays

For researchers developing metal-based therapeutics, the intact Cu(phen)Cl2 complex is required to successfully transport the redox-active copper center into the cell and engage intracellular targets.

Homogeneous Catalysis for Fine Chemical Synthesis

Directly downstream of its proven selectivity and stability, Cu(phen)Cl2 is the catalyst of choice for oxidative cross-coupling, Chan-Evans-Lam etherifications, and the selective oxidation of hydrocarbons (e.g., tetralin to α-tetralone) [1]. Its pre-coordinated structure prevents the formation of inactive saturated complexes, making it ideal for scalable pharmaceutical intermediate synthesis.

Chemical Nuclease Assays and DNA Footprinting

Because uncoordinated copper fails to intercalate DNA, Cu(phen)Cl2 is strictly required for biochemical assays involving targeted DNA cleavage[2]. It is widely procured as a core reagent for studying DNA-protein interactions, developing synthetic restriction enzymes, and evaluating the nucleolytic properties of novel intercalators.

Benchmark Compound in Metallodrug Development

Given its potent ability to inhibit the 20S proteasome and induce ROS-mediated apoptosis, Cu(phen)Cl2 is utilized as a standard positive control and structural baseline in the development of non-platinum anticancer agents [3]. Procuring the pure complex ensures reproducible cytotoxicity data compared to in-situ mixed controls.

Hydrogen Bond Acceptor Count

4

Exact Mass

312.936051 Da

Monoisotopic Mass

312.936051 Da

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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